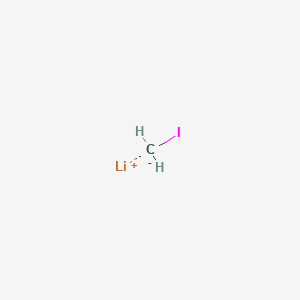
Lithium, (iodomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (iodomethyl)- is an organolithium compound that features a lithium atom bonded to an iodomethyl group. This compound is part of a broader class of organolithium reagents, which are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds. Organolithium compounds are known for their utility in various chemical reactions, including nucleophilic additions and substitutions.
Preparation Methods
The synthesis of lithium, (iodomethyl)- typically involves the reaction of iodomethane with lithium metal. This reaction is carried out in an inert atmosphere, often using solvents such as diethyl ether or tetrahydrofuran (THF) to stabilize the reactive intermediates. The general reaction can be represented as follows:
CH3I+2Li→CH2LiI+LiI
In industrial settings, the production of lithium, (iodomethyl)- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes and controlled reaction conditions to minimize side reactions and impurities.
Chemical Reactions Analysis
Lithium, (iodomethyl)- undergoes a variety of chemical reactions, primarily due to the highly reactive nature of the lithium-carbon bond. Some of the key types of reactions include:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules. For example, it can react with alkyl halides to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Cyclopropanation: Lithium carbenoids, including lithium, (iodomethyl)-, can react with alkenes to form cyclopropane derivatives.
Common reagents used in these reactions include various electrophiles such as alkyl halides, carbonyl compounds, and alkenes. The major products formed depend on the specific reaction conditions and the nature of the electrophile involved.
Scientific Research Applications
Lithium, (iodomethyl)- has several applications in scientific research, particularly in the fields of organic synthesis and materials science. Some notable applications include:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Materials Science: The compound is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-lithium bonds.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity
Mechanism of Action
The mechanism of action of lithium, (iodomethyl)- involves the formation of highly reactive intermediates that can participate in a range of chemical reactions. The lithium atom in the compound acts as a strong nucleophile, facilitating the attack on electrophilic centers in other molecules. This reactivity is further enhanced by the presence of the iodomethyl group, which stabilizes the reactive intermediates and promotes the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Lithium, (iodomethyl)- can be compared with other organolithium compounds, such as methyllithium and butyllithium. While all these compounds share similar reactivity due to the presence of the lithium-carbon bond, lithium, (iodomethyl)- is unique in its ability to participate in cyclopropanation reactions and other specific transformations. Similar compounds include:
Methyllithium: Used in nucleophilic addition reactions.
Butyllithium: Commonly used as a strong base in organic synthesis.
Phenyllithium: Utilized in the formation of carbon-carbon bonds in aromatic compounds
Properties
CAS No. |
31103-51-2 |
|---|---|
Molecular Formula |
CH2ILi |
Molecular Weight |
147.9 g/mol |
IUPAC Name |
lithium;iodomethane |
InChI |
InChI=1S/CH2I.Li/c1-2;/h1H2;/q-1;+1 |
InChI Key |
IGZMDJBNQYQENX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















